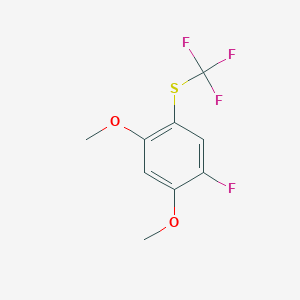

1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene

描述

1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring methoxy, fluoro, and trifluoromethylthio substituents. The trifluoromethylthio (–SCF₃) group is notable for its strong electron-withdrawing properties and lipophilicity, which can enhance bioavailability and membrane permeability in pharmaceutical contexts . The dimethoxy groups (–OCH₃) contribute to solubility and electronic modulation, while the fluorine atom (–F) improves metabolic stability and binding affinity.

属性

分子式 |

C9H8F4O2S |

|---|---|

分子量 |

256.22 g/mol |

IUPAC 名称 |

1-fluoro-2,4-dimethoxy-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4O2S/c1-14-6-4-7(15-2)8(3-5(6)10)16-9(11,12)13/h3-4H,1-2H3 |

InChI 键 |

DWXRQFOKXXHEFW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1F)SC(F)(F)F)OC |

产品来源 |

United States |

准备方法

Sequential Methoxylation and Fluorination

A common precursor for this compound is 1,5-dimethoxy-2-fluorobenzene, which can undergo further functionalization at the para position. The methoxy groups, being strongly ortho/para-directing, facilitate electrophilic attacks at the 4-position. Fluorination is typically achieved via Balz-Schiemann reactions or using fluorinating agents like Selectfluor™. For instance, iodomethane-mediated methylation of hydroxy precursors in the presence of sodium hydride has been reported to install methoxy groups efficiently. Subsequent fluorination using deuterated trifluoroacetic acid (TFA) or hypervalent iodine reagents can introduce the fluorine atom.

Trifluoromethylthiolation via Saccharin-Based Reagents

The introduction of the trifluoromethylthio (-SCF₃) group poses unique challenges due to its strong electron-withdrawing nature. Recent advances utilize N-(trifluoromethylthio)saccharin as a stable reagent for this purpose. In a dual catalytic system employing iron(III) chloride and diphenyl selenide, trifluoromethylthiolation proceeds at room temperature with high yields (93% for analogous substrates). This method avoids harsh conditions, making it suitable for late-stage functionalization of sensitive intermediates.

Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis enables the construction of complex aromatic systems through selective bond formation. Palladium and copper catalysts are particularly effective for coupling reactions involving halogenated precursors.

Suzuki-Miyaura Coupling for Aryl Boronic Acid Intermediates

Aryl boronic acids serve as versatile intermediates for constructing polysubstituted benzenes. For example, 1-iodo-4-(trifluoromethoxy)benzene can undergo Suzuki coupling with boronic acids bearing methoxy and fluorine groups. A palladium-catalyzed reaction using tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) and water achieves moderate yields (64%) under microwave irradiation. This method benefits from rapid reaction times (10 minutes) but requires precise stoichiometric control to minimize byproducts.

Multi-Step Protection/Deprotection Sequences

The strategic use of protecting groups ensures regioselectivity in multi-step syntheses.

Orthogonal Protection of Methoxy Groups

Temporary protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers allows sequential functionalization. For instance, 2-fluoro-1,5-dihydroxybenzene can be selectively silylated at the 1- and 5-positions, leaving the 4-position open for trifluoromethylthiolation. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the methoxy groups. This approach minimizes undesired substitutions but adds synthetic steps, reducing overall yield.

Directed ortho-Metalation for Fluorine Installation

Directed ortho-metalation (DoM) strategies exploit directing groups to position substituents accurately. A methoxy group at the 1-position directs lithiation to the 2-position, enabling fluorination via reaction with N-fluorobenzenesulfonimide (NFSI). After fluorination, the trifluoromethylthio group is introduced at the 4-position using saccharin-based reagents.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting yields, catalysts, and reaction conditions:

化学反应分析

Types of Reactions

1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the fluoro or trifluoromethylthio groups.

Coupling Reactions: The benzene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the benzene ring.

科学研究应用

1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology: The compound’s fluorine and trifluoromethylthio groups can enhance the biological activity of molecules, making it useful in the design of bioactive compounds.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

作用机制

The mechanism of action of 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its binding affinity and reactivity. The methoxy and fluoro groups can also influence the compound’s overall stability and reactivity in biological and chemical systems .

相似化合物的比较

Table 1: Key Structural Features of Selected Compounds

*Calculated based on substituent contributions.

Physicochemical and Pharmacological Comparisons

Lipophilicity and Bioavailability

- The trifluoromethylthio group in this compound significantly increases lipophilicity (cLogP ~3.5 estimated), similar to toltrazuril’s –SCF₃ moiety, which aids in crossing lipid membranes . However, the dimethoxy groups reduce hydrophobicity compared to fully halogenated analogs like 1,2,4,5-tetrachloro-3-(methylthio)benzene, aligning better with Lipinski’s rules for drug-likeness (cLogP <5) .

- In contrast, the nitro group in 1,5-dichloro-3-methoxy-2-nitrobenzene introduces polar character but may lead to mutagenicity, limiting its therapeutic use .

Thermal and Chemical Stability

- The bis(trifluoromethyl) and trifluoromethoxy groups in 1,5-bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene confer high thermal stability (predicted BP ~184°C) and chemical inertness, traits shared with the trifluoromethylthio group in the target compound .

- Halogenated derivatives (e.g., tetrachloro compounds) exhibit environmental persistence but are less metabolically labile than methoxy- or nitro-substituted analogs .

Electronic Effects

- The electron-withdrawing –SCF₃ and –F groups in this compound deactivate the benzene ring, reducing electrophilic substitution reactivity compared to nitro-substituted compounds .

- Methoxy groups (–OCH₃) provide moderate electron donation, balancing the electronic effects of –SCF₃ and –F .

Pharmacological Potential

- Compared to halogenated pesticides (e.g., tetrachloro derivatives), the target compound’s lower halogen content may reduce toxicity risks while retaining efficacy .

常见问题

Basic: What are the key synthetic routes for 1,5-dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene, and how are regioselectivity challenges addressed?

Methodological Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach starts with fluorination of a di-methoxybenzene precursor using a fluorinating agent (e.g., Selectfluor®), followed by nucleophilic substitution at the para-position for introducing the trifluoromethylthio group. Regioselectivity is controlled via directing groups (e.g., methoxy groups) and reaction conditions (temperature, solvent polarity). For example, methoxy groups ortho to fluorine can sterically hinder undesired substitution .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray data may arise from dynamic effects (e.g., rotational barriers in the trifluoromethylthio group) or crystal packing distortions. To resolve this:

- Perform variable-temperature NMR to assess conformational mobility.

- Compare computational models (DFT-optimized geometries) with experimental X-ray bond angles/rotational parameters .

- Use 2D-NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -150 ppm for aryl-F), while ¹H NMR resolves methoxy and aromatic protons.

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₀H₉F₄O₂S).

- X-ray Crystallography: Confirms spatial arrangement, especially the orientation of the trifluoromethylthio group .

- IR Spectroscopy: Detects vibrational modes of S-CF₃ and methoxy groups .

Advanced: What experimental designs mitigate thermal instability during synthesis of the trifluoromethylthio group?

Methodological Answer:

The S-CF₃ bond is prone to cleavage under harsh conditions. Mitigation strategies include:

- Using low-temperature (-20°C) reactions with mild nucleophiles (e.g., CuSCF₃).

- Protecting the benzene ring with electron-donating groups (methoxy) to stabilize intermediates.

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How does the electronic nature of substituents influence the reactivity of this compound?

Methodological Answer:

- Methoxy Groups: Electron-donating, activate the ring for electrophilic substitution but deactivate meta/para positions.

- Fluorine: Strong electron-withdrawing effect directs electrophiles to ortho/para positions.

- Trifluoromethylthio (SCF₃): Electron-withdrawing and bulky, further directing reactions to sterically accessible sites .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulates steric effects of SCF₃ in transition states.

- Hammett Constants: Correlate substituent effects with reaction rates (e.g., σₚ values for methoxy and SCF₃) .

Basic: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as a fluorinated building block for:

- Antimicrobial Agents: The SCF₃ group enhances lipophilicity and membrane penetration.

- PET Tracers: ¹⁸F-labeled derivatives for imaging studies.

- Kinase Inhibitors: Methoxy/fluoro motifs mimic ATP-binding site interactions .

Advanced: How can solvent effects influence the compound’s stability in catalytic reactions?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO): Stabilize ionic intermediates but may accelerate SCF₃ hydrolysis.

- Nonpolar Solvents (Toluene): Reduce side reactions but slow reaction kinetics.

- Additives (Molecular Sieves): Absorb moisture to prevent SCF₃ degradation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to potential release of HF or S-containing gases.

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles.

- Storage: Inert atmosphere (argon), away from oxidizers and moisture .

Advanced: How do steric effects of the trifluoromethylthio group impact its use in supramolecular chemistry?

Methodological Answer:

The SCF₃ group’s bulkiness:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。